Ethyl Difluoro(3-bromopyridin-2-yl)acetate
Overview
Description
Ethyl Difluoro(3-bromopyridin-2-yl)acetate is a chemical compound used in scientific research. It has diverse applications such as drug discovery, organic synthesis, and material science due to its unique properties and reactivity. Its molecular formula is C9H8BrF2NO2 .
Molecular Structure Analysis
The molecular formula of Ethyl Difluoro(3-bromopyridin-2-yl)acetate is C9H8BrF2NO2 . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Difluoro(3-bromopyridin-2-yl)acetate include a molecular weight of 280.062 .Scientific Research Applications
Radical Reactions and Synthesis of 3,3-Difluoro-GABA
Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been used in radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, leading to the synthesis of difluoro or monofluoroacetyl-substituted acetals. This methodology was applied in the synthesis of hitherto unknown 3,3-difluoro-GABA, enriching the series of isomeric difluoro GABAs. The introduction of fluorine atoms was found to acidify the amino and carboxyl functions, suggesting potential applications in medicinal chemistry and drug development (Kondratov et al., 2015).
Photoredox Transformation and Synthesis of Bisindolyl and Bisanilinoyl Acetate Derivatives
The compound has been activated through a visible light mediated, Eosin Y catalyzed photoredox transformation, demonstrating efficient coupling with indoles and anilines. This process leads to the formation of two C(sp(2))-C(sp(3)) bonds, facilitating the synthesis of bisindolyl and bisanilinoyl acetate derivatives and unsymmetrical diarylacetates. Such transformations underscore the versatility of Ethyl Difluoro(3-bromopyridin-2-yl)acetate in synthesizing compounds with potential pharmaceutical applications (Jadhav, Bakshi, & Singh, 2015).
Synthesis of Gem-Difluorinated Compounds
Research has also explored the synthesis of gem-difluorinated 1,6-naphthyridine-5,7-diones, starting from ethyl bromodifluoroacetate. The key steps involved a copper-mediated cross-coupling followed by hydrolysis and cyclization. These difluorinated compounds are of interest as new building blocks in pharmaceutical chemistry, highlighting the role of Ethyl Difluoro(3-bromopyridin-2-yl)acetate in the development of novel therapeutic agents (Piron et al., 2012).
Rhodium-Catalyzed Reformatsky-Type Reaction
Furthermore, Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been utilized in a Rhodium-catalyzed Reformatsky-type reaction with Et2Zn and various carbonyl compounds. This method has proven to be an efficient way to obtain β-hydroxy-α,α-difluoro carboxylic acid ethyl esters, especially improving the reactivity of ketones. Such reactions offer a pathway to synthesize key intermediates for further chemical synthesis and drug development (Sato et al., 2004).
properties
IUPAC Name |
ethyl 2-(3-bromopyridin-2-yl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-6(10)4-3-5-13-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYSGQATUIILPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(3-bromopyridin-2-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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